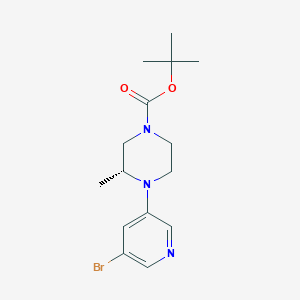
(R)-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a tert-butyl group, a bromopyridine moiety, and a carboxylate group. Its unique structure makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the piperazine intermediate.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl halides.
Formation of the Carboxylate Group: The carboxylate group is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of ®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The piperazine ring provides structural rigidity, while the tert-butyl and carboxylate groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-bromopyridin-3-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine: Contains a triazine ring and is used in different applications.
3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: Features a pyrimidine ring and is investigated for its potential in treating type II diabetes mellitus.
Uniqueness
®-tert-butyl 4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
tert-butyl (3R)-4-(5-bromopyridin-3-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-10-18(14(20)21-15(2,3)4)5-6-19(11)13-7-12(16)8-17-9-13/h7-9,11H,5-6,10H2,1-4H3/t11-/m1/s1 |
InChI Key |
IWLKRTCWDCNKBV-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CC(=CN=C2)Br)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=CC(=CN=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


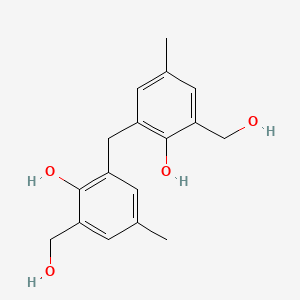

![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)

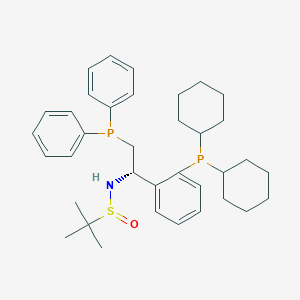



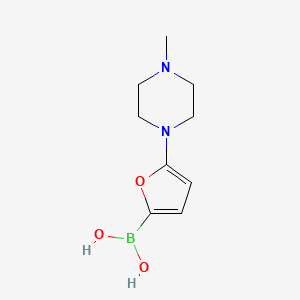
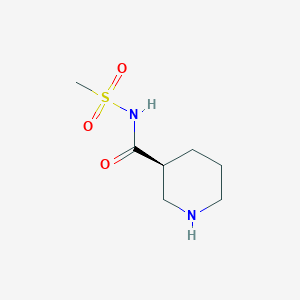


![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)

